![molecular formula C8H19ClN2 B1653992 1,3,3-Trimethylpiperidin-4-amine hcl CAS No. 2089650-00-8](/img/structure/B1653992.png)
1,3,3-Trimethylpiperidin-4-amine hcl
Overview
Description
1,3,3-Trimethylpiperidin-4-amine hydrochloride (CAS Number: 2089650-00-8) is a heterocyclic organic compound . It has a molecular weight of 178.7 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The molecular formula of 1,3,3-Trimethylpiperidin-4-amine hcl is C8H19ClN2 . The InChI code is 1S/C8H18N2.ClH/c1-8(2)6-10(3)5-4-7(8)9;/h7H,4-6,9H2,1-3H3;1H .Physical And Chemical Properties Analysis
1,3,3-Trimethylpiperidin-4-amine hcl is a white to yellow solid . The storage temperature is 2-8°C .Scientific Research Applications
Pharmaceutical Drug Development
1,3,3-Trimethylpiperidin-4-amine hcl: is a valuable compound in the pharmaceutical industry due to its piperidine structure, which is a common motif in medicinal chemistry. Piperidine derivatives are found in more than twenty classes of pharmaceuticals . This compound can be used to synthesize novel drugs with potential therapeutic effects.
Organic Synthesis
In organic chemistry, this compound serves as a versatile intermediate. It can undergo various chemical reactions, such as alkylation, acylation, and Michael addition, to produce a wide range of complex organic molecules .
Catalysis
The amine group in 1,3,3-Trimethylpiperidin-4-amine hcl can act as a ligand in catalytic systems. It can form complexes with metals and facilitate catalytic reactions, including hydrogenation and carbon-carbon bond formation .
Material Science
This compound’s derivatives can be used in material science for the synthesis of polymers and coatings. The piperidine moiety can impart flexibility and durability to materials .
Analytical Chemistry
As a base, 1,3,3-Trimethylpiperidin-4-amine hcl can be used in analytical procedures, such as titrations, to determine the concentration of acidic compounds. It can also serve as a pH modifier in various analytical assays .
Agrochemical Research
Piperidine derivatives have applications in agrochemical research for the development of pesticides and herbicides. The structural modification of 1,3,3-Trimethylpiperidin-4-amine hcl can lead to new compounds with potential use in agriculture .
Neurochemistry
In neurochemistry, piperidine derivatives are explored for their potential effects on the central nervous system. They can be used to study neurotransmitter receptors and develop drugs for neurological disorders .
Bioconjugation
This compound can be used in bioconjugation techniques to attach biomolecules to various surfaces or to each other. Its reactive amine group allows for the covalent linking of peptides, proteins, or nucleic acids .
Safety and Hazards
The compound is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Mechanism of Action
Target of Action
Similar compounds such as trimetazidine, a piperazine derivative, have been indicated for the symptomatic treatment of stable angina pectoris
Biochemical Pathways
Compounds with similar structures, such as trimetazidine, are known to affect pathways related to myocardial ischemia .
Result of Action
Similar compounds like trimetazidine have been shown to decrease intracellular calcium concentrations, leading to decreased contractility .
properties
IUPAC Name |
1,3,3-trimethylpiperidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.ClH/c1-8(2)6-10(3)5-4-7(8)9;/h7H,4-6,9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMVADLNQVACGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1N)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,3-Trimethylpiperidin-4-amine hcl | |
CAS RN |
2089650-00-8 | |
Record name | 4-Piperidinamine, 1,3,3-trimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2089650-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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